Lodoxamide tromethamine
Overview
Description
Lodoxamide tromethamine is a mast cell stabilizer used in the eye to treat certain disorders caused by allergies . It works by acting on certain cells, called mast cells, to prevent them from releasing substances that cause the allergic reaction . It is used for the treatment of the ocular disorders referred to by the terms vernal keratoconjunctivitis, vernal conjunctivitis, and vernal keratitis .
Molecular Structure Analysis
The molecular formula of Lodoxamide tromethamine is C19H28ClN5O12 . The molecular weight is 553.9 g/mol . The structure includes a 2-chloro-5-cyano-m-phenylene group .Physical And Chemical Properties Analysis
Lodoxamide tromethamine has a molecular weight of 553.90 and should be stored at 4°C, sealed storage, away from moisture .Scientific Research Applications
Protective Effect on Allergen Inhalation
Lodoxamide tromethamine has been identified as an effective prophylaxis for mast cell-mediated allergic diseases. It has shown significant protection against allergen-induced bronchoconstriction in allergen-sensitive asthmatics. A study demonstrated its effectiveness at doses as low as 0.01 mg, where it allowed subjects to tolerate significantly larger doses of inhaled allergen with minimal side effects (Watt, Bui, Bewtra, & Townley, 1980).
Efficacy in Allergic Conjunctivitis
In a double-blind study, lodoxamide significantly reduced tryptase levels and inflammatory cells (neutrophils and eosinophils) in tear fluid, thereby inhibiting ocular itching in patients with allergic conjunctivitis. This demonstrates its effectiveness in reducing the recruitment of inflammatory cells after allergen challenge (Bonini et al., 1997).
Impact on Spinal Cord Ischemia
A study on experimental spinal cord ischemia in rabbits suggested that lodoxamide may alleviate ischemic damage to the spinal cord. Lodoxamide-treated animals showed significantly less paralysis compared to saline-treated animals after infrarenal aortic occlusion (Ball, Lundy, Zelenock, & D'alecy, 1987).
Prevention of Ischemia-Reperfusion Injury
Lodoxamide tromethamine has been shown to attenuate oxygen free radical damage in ischemia-reperfusion injury. In studies involving isolated rat hearts, it demonstrated a beneficial effect in a log-linear dose response, suggesting potential application in reducing myocardial ischemic injury (Parenteau & Clark, 1991).
Inhibition of Oxidative Enzymes
Lodoxamide tromethamine, along with other anti-allergy drugs, has been identified as inhibitors of purified xanthine oxidase, a flavoprotein enzyme. This inhibition mechanism is speculated to be related to the blocking of univalent electron transfers essential for mediator release from mast cells (White, 1981).
Safety And Hazards
Lodoxamide tromethamine may cause serious side effects including hives, difficulty breathing, swelling of your face, lips, tongue, or throat, and severe burning or stinging when applying the eye drops . Common side effects include eye burning/stinging/discomfort/irritation, eye itching, eye redness or pain, feeling as if something is in the eye, dry nose, sneezing, headache, dizziness, drowsiness, blurred vision, watery eyes, dry eyes, sticky feeling in the eye, swollen or puffy eyelids, crusting in the corner of the eye or on the eyelid, or drainage from your eyes .
properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-chloro-5-cyano-3-(oxaloamino)anilino]-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O6.2C4H11NO3/c12-7-5(14-8(16)10(18)19)1-4(3-13)2-6(7)15-9(17)11(20)21;2*5-4(1-6,2-7)3-8/h1-2H,(H,14,16)(H,15,17)(H,18,19)(H,20,21);2*6-8H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOFNSLZHKIJEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lodoxamide tromethamine | |
CAS RN |
63610-09-3 | |
Record name | Lodoxamide tromethamine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063610093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 63610-09-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LODOXAMIDE TROMETHAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50LV9A548L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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